molecular formula C9H10ClF3N2 B13031551 2-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine

2-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine

Cat. No.: B13031551
M. Wt: 238.64 g/mol
InChI Key: MPKKCCGOJLRIBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine is an organic compound with the molecular formula C9H10ClF3N2 and a molecular weight of 238.64 g/mol . This compound is characterized by the presence of a chloro group and a trifluoromethyl group attached to a phenyl ring, along with an ethane-1,2-diamine moiety. It is primarily used for research purposes in various scientific fields.

Preparation Methods

The synthesis of 2-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine typically involves multiple steps. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with 2-Chloro-4-(trifluoromethyl)benzaldehyde.

    Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4).

    Amination: The alcohol is then converted to the corresponding amine using reagents like ammonia or primary amines under suitable conditions.

    Final Step: The resulting amine is further reacted with ethylenediamine to yield this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

2-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as inflammation or microbial growth. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H10ClF3N2

Molecular Weight

238.64 g/mol

IUPAC Name

1-[2-chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine

InChI

InChI=1S/C9H10ClF3N2/c10-7-3-5(9(11,12)13)1-2-6(7)8(15)4-14/h1-3,8H,4,14-15H2

InChI Key

MPKKCCGOJLRIBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)C(CN)N

Origin of Product

United States

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